Physicochemical Property Divergence from a Leading DCN1 Inhibitor (NAcM-OPT)
When compared to NAcM-OPT (1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea, CAS 2089293-61-6), the target compound exhibits a significantly lower calculated partition coefficient (XLogP3: 3.0 vs. 5.9 for NAcM-OPT) and a reduced molecular weight (372.3 vs. 434.4 g/mol) [1]. It also has a higher topological polar surface area (TPSA: 53.6 Ų vs. 44.8 Ų for NAcM-OPT), suggesting improved aqueous solubility and potential for superior CNS Multiparameter Optimization (MPO) scores [2]. The replacement of the N-butyl-N-benzyl substitution pattern in NAcM-OPT with an N-oxolan-3-yl group in the target compound eliminates two rotatable bonds (4 vs. 8) and removes a basic tertiary amine, which may reduce hERG liability and metabolic N-dealkylation susceptibility.
| Evidence Dimension | Calculated Drug-likeness Properties |
|---|---|
| Target Compound Data | XLogP3: 3.0; MW: 372.3 g/mol; TPSA: 53.6 Ų; Rotatable Bonds: 4; HBD: 2; HBA: 3 |
| Comparator Or Baseline | NAcM-OPT: XLogP3: 5.9; MW: 434.4 g/mol; TPSA: 44.8 Ų; Rotatable Bonds: 8; HBD: 1; HBA: 3 |
| Quantified Difference | ΔXLogP3 = -2.9; ΔMW = -62.1 g/mol; ΔTPSA = +8.8 Ų; ΔRotBonds = -4 |
| Conditions | Properties calculated by PubChem using XLogP3, Cactvs, and OEChem engines; values for NAcM-OPT from PubChem CID 137333102. Note: These are computed, not experimentally determined values. |
Why This Matters
The substantial reduction in lipophilicity and molecular weight, coupled with increased polarity, makes the target compound a preferred starting point for lead optimization programs requiring balanced ADME properties, particularly when CNS penetration or low metabolic clearance is desired.
- [1] PubChem. (2026). Compound Summary for CID 126853483: 3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/126853483. View Source
- [2] PubChem. (2026). Compound Summary for CID 137333102: NAcM-OPT. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/137333102. View Source
